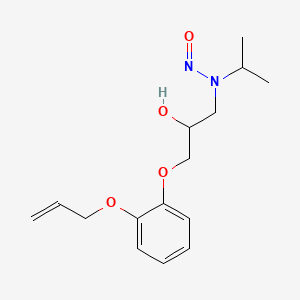

N-Nitrosooxprenolol

Description

Contextualization of N-Nitroso Compounds within Organic Chemistry and Environmental Science

N-nitroso compounds (NOCs) represent a significant area of study in both organic chemistry and environmental science. In organic synthesis, these compounds serve as versatile intermediates and reagents. aquigenbio.com They are utilized as nitrosating agents, oxidizing agents, and sources of nitrene, facilitating the creation of complex nitrogen-containing heterocyclic compounds that are foundational to many pharmaceuticals and agrochemicals. aquigenbio.com Their reactivity is harnessed in various named reactions, including the Barton reaction, Davis-Beirut reaction, and certain indole (B1671886) syntheses. wikipedia.org

From an environmental and health perspective, N-nitroso compounds are primarily known for their carcinogenic potential. nih.govcabidigitallibrary.org Many N-nitrosamines, a subclass of NOCs, are potent carcinogens in a wide range of animal species and are classified as probable or possible human carcinogens. nih.govwho.intresearchgate.net Their formation can occur in various environments, including food, water, and even within the human body, particularly in the acidic conditions of the stomach, through the reaction of secondary or tertiary amines with nitrosating agents like nitrite (B80452). nih.govcabidigitallibrary.orgresearchgate.net This endogenous formation is a significant concern, as human exposure to precursors such as nitrates and nitrites is common through diet. nih.govresearchgate.net The presence of N-nitroso impurities in pharmaceutical drugs has become a major issue, leading to recalls of common medications and heightened regulatory scrutiny. nih.govresearchgate.netneosciencelabs.com The widespread occurrence of these compounds and their precursors underscores the importance of understanding their formation, reactivity, and biological effects. who.int

Rationale for Dedicated Academic Investigation of N-Nitrosooxprenolol

The focused academic investigation of this compound is primarily driven by its origin as a derivative of the beta-adrenergic blocking drug, oxprenolol (B1678068). nih.gov Oxprenolol is a secondary amine, making it susceptible to nitrosation under acidic conditions in the presence of nitrite, a reaction that can potentially occur in the human stomach. nih.govresearchgate.net The formation of N-nitroso derivatives from widely used pharmaceuticals is a significant public health concern, as it introduces potentially carcinogenic compounds from a therapeutic agent. neosciencelabs.comresearchgate.net

The genotoxic nature of this compound further solidifies the rationale for its dedicated study. Research has demonstrated that this compound induces DNA damage and repair in both rat and human liver cells. nih.gov This indicates that the compound is metabolically activated into reactive species that can interact with genetic material, a hallmark of many chemical carcinogens. nih.govnih.gov Given that numerous N-nitroso compounds are known mutagens and carcinogens, the identification of this compound as a genotoxic agent necessitates a thorough investigation of its chemical behavior, stability, and biological activity to fully assess its potential risk. nih.govnih.gov

Scope and Objectives of the Research on this compound Chemical Properties and Transformations

The primary scope of research on this compound is to elucidate its chemical characteristics and understand its formation and subsequent transformations under various conditions. The main objectives of these research endeavors include:

Synthesis and Characterization: To develop and refine methods for the synthesis of this compound to obtain pure samples for analytical and toxicological studies. This includes confirming its molecular structure and properties.

Investigation of Formation Kinetics: To study the kinetics of the reaction between oxprenolol and nitrosating agents to understand the rate and extent of this compound formation under conditions mimicking the human stomach (i.e., varying pH and precursor concentrations). nih.gov

Elucidation of Chemical Transformations and Stability: To determine the stability of this compound under different environmental conditions, such as varying pH, temperature, and light exposure. This includes identifying its degradation products through processes like hydrolysis or photolysis. cdnsciencepub.comcdnsciencepub.comnih.gov

Understanding Metabolic Activation: To investigate the metabolic pathways that lead to the genotoxicity of this compound. This involves identifying the enzymes responsible for its activation and the reactive intermediates that are formed, which ultimately interact with DNA. nih.govnih.gov

Development of Analytical Methods: To establish sensitive and specific analytical techniques for the detection and quantification of this compound in various matrices, particularly in pharmaceutical formulations and biological samples. nih.govacs.org

These research objectives are crucial for a comprehensive risk assessment of this compound and for developing strategies to mitigate its formation and potential exposure.

Chemical Properties and Research Findings of this compound

This compound is the N-nitroso derivative of the beta-blocker oxprenolol. nih.gov Its formation occurs through the reaction of the secondary amine group in oxprenolol with a nitrosating agent, such as sodium nitrite, in an acidic medium. nih.gov

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Systematic Name | 1-[(1-methylethyl)nitrosoamino]-3-[2-(prop-2-en-1-yloxy)phenoxy]propan-2-ol |

| Molecular Formula | C15H22N2O4 |

| Molecular Weight | 294.35 g/mol |

| CAS Number | 96497-86-8 |

Data sourced from chemicalbook.com

Research has focused significantly on the genotoxic properties of this compound. Studies have shown that it induces DNA damage in a dose-dependent manner in primary cultures of both rat and human hepatocytes. nih.gov This genotoxic activity is dependent on metabolic activation, as the compound did not cause DNA fragmentation in cells lacking the necessary metabolic enzymes. nih.gov This suggests that this compound itself is a pre-genotoxic agent that is converted into a more reactive species within the liver. nih.gov

Table 2: Summary of Genotoxicity Findings for this compound

| Experimental System | Endpoint Measured | Result | Concentration Range |

|---|---|---|---|

| Rat Hepatocytes (in vitro) | DNA Fragmentation & Repair | Positive, dose-related response | 0.03-1 mM |

| Human Hepatocytes (in vitro) | DNA Fragmentation & Repair | Positive, dose-related response | 0.03-1 mM |

| Chinese Hamster Lung V79 Cells (in vitro) | DNA Fragmentation | Negative | Not specified |

Data synthesized from nih.gov

The research indicates that this compound, like many other N-nitrosamines, requires metabolic processing to exert its genotoxic effects. nih.gov The liver, being the primary site of metabolism, is a key target for its activity. The differential potency observed between rat and human hepatocytes suggests species-specific differences in metabolism. nih.gov Further investigation into its chemical transformations, such as its stability under physiological pH and its potential degradation pathways through hydrolysis or photolysis, is essential for a complete understanding of its behavior and risk profile. cdnsciencepub.comcdnsciencepub.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

96497-86-8 |

|---|---|

Molecular Formula |

C15H22N2O4 |

Molecular Weight |

294.35 g/mol |

IUPAC Name |

N-[2-hydroxy-3-(2-prop-2-enoxyphenoxy)propyl]-N-propan-2-ylnitrous amide |

InChI |

InChI=1S/C15H22N2O4/c1-4-9-20-14-7-5-6-8-15(14)21-11-13(18)10-17(16-19)12(2)3/h4-8,12-13,18H,1,9-11H2,2-3H3 |

InChI Key |

YNIJTDHMIVPPSK-UHFFFAOYSA-N |

SMILES |

CC(C)N(CC(COC1=CC=CC=C1OCC=C)O)N=O |

Canonical SMILES |

CC(C)N(CC(COC1=CC=CC=C1OCC=C)O)N=O |

Synonyms |

1-((1-methylethyl)nitrosoamino)-3-(2-(2-propenyloxy)phenoxy)-2-propanol N-nitrosooxprenolol NO-oxprenolol |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N Nitrosooxprenolol

Characterization of N-Nitrosooxprenolol Synthetic Byproducts and Intermediates

The synthesis of this compound, like any chemical process, can yield a range of byproducts and intermediates that require meticulous identification and characterization. Understanding these substances is paramount for controlling the purity of the final product and ensuring process robustness. This compound is understood to be formed via the nitrosation of oxprenolol (B1678068), a beta-adrenergic blocking agent, typically by reacting oxprenolol with a nitrosating agent such as sodium nitrite (B80452) under acidic conditions researchgate.netnih.gov. This chemical transformation, while targeting the formation of the N-nitroso derivative, can concurrently generate various related substances due to the complex nature of nitrosation reactions.

Potential Byproducts and Intermediates

During the synthesis of this compound, several types of byproducts and intermediates may arise:

Unreacted Starting Material: Residual oxprenolol may persist if the nitrosation reaction does not proceed to complete conversion.

Partially Nitrosated Species or Isomers: Depending on the reaction kinetics and mechanism, transient intermediates related to the nitrosating species (e.g., nitrous acid, N₂O₃, NO⁺) or protonated forms of oxprenolol may be present. Furthermore, N-nitroso compounds can exist as geometric isomers (E/Z) around the N-N=O bond, which may need to be distinguished.

Degradation Products: N-nitroso compounds can be susceptible to degradation under certain conditions, leading to the formation of other related impurities.

Side Reaction Products: The functional groups present in oxprenolol, such as the hydroxyl, ether, and allyl moieties, could potentially undergo unintended reactions under the nitrosation conditions. For instance, nitrosation of other amine-containing compounds has been shown to produce various nitrated or otherwise modified byproducts .

Characterization Methodologies

The identification and quantification of these byproducts and intermediates necessitate the application of advanced analytical techniques that offer high sensitivity and specificity. These methods are crucial for detecting and characterizing compounds present even at trace levels.

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS/MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are indispensable for the analysis of N-nitrosamines and related impurities ijpsjournal.comnih.govpmda.go.jpaurigeneservices.com. They provide the necessary sensitivity and selectivity to detect and quantify these compounds at very low concentrations. High-resolution mass spectrometry (LC-HRMS) can further aid in determining elemental compositions. These methods are vital for confirming molecular weights and identifying structural fragments of byproducts and intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental for elucidating the detailed molecular structure and atom connectivity of identified byproducts and intermediates asianpubs.orgresearchgate.net. Advanced NMR techniques such as COSY, HSQC, and HMBC can provide comprehensive structural information, confirming assignments and stereochemistry where applicable.

High-Performance Liquid Chromatography (HPLC): While HPLC coupled with UV detection is a standard analytical tool, it often lacks the required sensitivity for detecting trace levels of N-nitrosamine impurities and their byproducts. Therefore, coupling HPLC with mass spectrometric detectors is generally preferred for such analyses pmda.go.jp.

Other Techniques: Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), can provide insights into the thermal stability and purity of isolated byproducts asianpubs.org. Computational methods, like Density Functional Theory (DFT), can also be employed to predict and analyze the properties of potential isomers asianpubs.org.

Research Findings Summary

Research in the field of N-nitrosamine analysis highlights the critical need for robust and sensitive analytical methods to control these impurities in pharmaceutical synthesis ijpsjournal.comnih.govaurigeneservices.com. The characterization of potential byproducts and intermediates, alongside the target this compound itself, is essential for developing and validating analytical methods that ensure product quality and safety. Techniques like LC-MS/MS and NMR spectroscopy are consistently reported as key tools for comprehensive structural elucidation and quantification of these critical process-related substances.

Characterization Data of Hypothetical Byproducts/Intermediates

Advanced Analytical Methodologies for N Nitrosooxprenolol Elucidation and Quantification

Chromatographic Separation Techniques for N-Nitrosooxprenolol

The accurate elucidation and quantification of this compound, a nitrosamine (B1359907) impurity of the beta-blocker oxprenolol (B1678068), necessitates the use of sophisticated analytical methodologies. Chromatographic techniques form the cornerstone of these analytical strategies, providing the necessary separation and sensitivity to detect and measure this compound at trace levels within active pharmaceutical ingredients (APIs) and finished drug products. The choice of technique is often dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific requirements of the analysis, such as speed, sensitivity, and resolution.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitrosamines, including this compound. nih.gov Its applicability to a wide range of compounds, coupled with high resolution and sensitivity, makes it a preferred method. unirioja.es The development of a robust HPLC method is a meticulous process involving the careful selection and refinement of various parameters to achieve accurate and efficient separation. drawellanalytical.com A typical reversed-phase HPLC (RP-HPLC) method is often the starting point for the analysis of moderately polar compounds like this compound. sielc.comelementlabsolutions.com

In a study developing a method for various beta-blockers including oxprenolol, a mobile phase consisting of methanol, acetonitrile, and a phosphate buffer was successfully used to achieve adequate separation, indicating a viable starting point for this compound method development. nih.gov For other nitrosamine impurities, successful separation has been achieved using C18 columns with mobile phases comprising acetonitrile, water, and additives like formic acid or phosphate buffers to control pH and improve peak shape. researchgate.netmdpi.comnih.govsielc.com

Stationary Phase Selection: The choice of the stationary phase is based on the chemical properties of the analyte and the desired retention mechanism. linklab.grchromatographyonline.com For this compound, which possesses both hydrophobic and polar functional groups, reversed-phase chromatography is the most common approach.

C18 (Octadecylsilyl): This is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity, which provides strong retention for non-polar and moderately polar compounds. chromatographyonline.com The retention mechanism is primarily based on hydrophobic (dispersive) interactions between the analyte and the C18 alkyl chains. chromatographyonline.com

Phenyl-Hexyl: These phases offer alternative selectivity through π-π interactions with aromatic analytes, which could be beneficial for separating this compound from structurally similar impurities.

Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain, which can reduce interactions with residual silanols on the silica surface, leading to improved peak shapes for basic compounds.

Mobile Phase Optimization: The mobile phase transports the analyte through the column, and its composition directly influences retention time and selectivity. phenomenex.com Optimization involves adjusting solvent type, solvent strength, pH, and buffer concentration. drawellanalytical.commastelf.com

Solvents: In reversed-phase HPLC, the mobile phase is typically a mixture of water and a miscible, less polar organic solvent, often referred to as a modifier. molnar-institute.com Acetonitrile and methanol are the most common organic modifiers used. molnar-institute.com The ratio of the organic modifier to water determines the elution strength of the mobile phase; increasing the organic content reduces the retention time of analytes. elementlabsolutions.com

pH Control: The pH of the mobile phase is a critical parameter when dealing with ionizable analytes. chromatographyonline.com this compound contains a secondary amine group that can be protonated at acidic pH. Controlling the pH with buffers (e.g., phosphate, formate, acetate) well away from the analyte's pKa ensures consistent ionization state and reproducible retention times. chromatographyonline.com A pH between 2 and 8 is generally recommended for silica-based columns. mastelf.com

Additives: Additives like formic acid, trifluoroacetic acid, or phosphate buffers are often included in the mobile phase. chromatographyonline.comphenomenex.com They help to control pH and can improve peak shape by minimizing undesirable interactions with the stationary phase. chromatographyonline.com

Below is an interactive table summarizing key parameters for HPLC method development for this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This technology offers substantial improvements in speed, resolution, and sensitivity. The application of UHPLC is particularly advantageous for trace-level impurity analysis, such as for N-nitrosamines in pharmaceutical products. researchgate.net

The primary benefits of UHPLC for this compound analysis include:

Increased Resolution: The higher efficiency of UHPLC columns allows for better separation of the target analyte from the parent drug and other potential impurities.

Faster Analysis Times: The use of smaller particles allows for higher optimal flow rates without sacrificing efficiency, leading to significantly shorter run times.

Higher Sensitivity: Peaks are narrower and taller in UHPLC, which leads to improved signal-to-noise ratios and lower limits of detection (LOD). nih.gov

A UHPLC-MS/MS method was successfully developed for the simultaneous determination of nicotine and the tobacco-specific nitrosamines NNN and NNK, demonstrating the platform's ability to quantify trace levels of nitrosamines alongside high concentrations of a related parent compound. nih.gov This highlights the suitability of UHPLC for analyzing this compound in the presence of a large excess of oxprenolol.

Gas Chromatography (GC) Applications and Considerations

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable nitrosamines. restek.comchromatographyonline.com The high sensitivity and specificity of detectors like triple quadrupole mass spectrometers (MS/MS) allow for detection limits in the low parts-per-billion (ppb) range, which is often required by regulatory agencies. restek.comrestek.com

However, the application of GC to this compound presents challenges. As a relatively large and polar molecule with low volatility, this compound is not ideally suited for direct GC analysis. The high temperatures required for volatilization in the GC inlet and column can lead to thermal degradation. Therefore, direct liquid injection may be preferred over headspace analysis, which is more suited for highly volatile nitrosamines. restek.comrestek.com The analysis of other reactive nitrogen species, such as nitric oxide (NO) and nitrogen dioxide (NO2), by GC is known to be challenging due to their reactivity, which underscores the need for careful method development for any N-nitroso compound. restek.com

Below is an interactive table summarizing typical parameters for the GC-MS analysis of nitrosamines, which could be adapted for this compound, likely after derivatization.

To overcome the challenges of low volatility and thermal instability in GC analysis, derivatization is often employed. This process chemically modifies the analyte to create a new compound that is more volatile and thermally stable. molnar-institute.com

For nitrosamines, one approach involves denitrosation (removal of the nitroso group) followed by derivatization of the resulting secondary amine. A study demonstrated a method where nitrosamines were denitrosated with hydrobromic and acetic acids, and the subsequent amine was derivatized via sulfonylation with p-toluenesulfonyl chloride. researchgate.net This strategy resulted in derivatives with better chromatographic behavior and a nearly 20-fold improvement in detection limits compared to underivatized analysis. researchgate.net

For beta-blockers, which are structurally related to this compound's parent molecule, various derivatization techniques have been evaluated for GC analysis. These include trimethylsilylation, acylation, and the formation of cyclic derivatives. nih.gov Trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), was found to be a highly effective method for derivatizing the hydroxyl and amine groups present in beta-blockers, making them amenable to GC analysis. nih.gov A similar strategy could be adapted for this compound.

Another common derivatizing agent used for related compounds like nitrate and nitrite (B80452) is pentafluorobenzyl bromide (PFB-Br), which converts the analytes into derivatives suitable for GC-MS analysis. mdpi.comnih.govresearchgate.net

Advanced Chromatographic Approaches (e.g., SFC, Capillary Electrophoresis)

Beyond conventional HPLC and GC, more advanced separation techniques offer alternative solutions for the analysis of this compound.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.comteledynelabs.com It is considered a hybrid of GC and LC, combining some of the best features of both. teledynelabs.com Key advantages of SFC include high efficiency, fast analysis times, and reduced consumption of organic solvents, making it a "green" chromatography technique. chromatographyonline.comamericanpharmaceuticalreview.com The mobile phase in SFC, often supercritical CO2 mixed with a polar organic modifier like methanol, has low viscosity and high diffusivity, which allows for rapid separations. chromatographyonline.com SFC has emerged as a leading technique for chiral separations and is increasingly used in pharmaceutical analysis for both purification and quality control. teledynelabs.comamericanpharmaceuticalreview.com Its unique selectivity could provide a powerful tool for resolving this compound from complex sample matrices.

Capillary Electrophoresis (CE): Capillary Electrophoresis separates analytes based on their differential migration in an electric field within a narrow capillary. It is a highly efficient separation technique that requires minimal sample volume. CE is particularly well-suited for the analysis of charged species. Given that this compound can be protonated at low pH, CE could offer a high-resolution alternative to HPLC. Methods using CE have been developed for the analysis of related small molecules like nitrite, nitrate, and S-nitrosothiols, demonstrating its potential applicability. nih.govnih.gov The technique's high resolving power could be advantageous for separating this compound from other closely related impurities.

Spectroscopic Elucidation of this compound Structure

The definitive identification and structural confirmation of this compound, a nitrosamine impurity of the beta-blocker Oxprenolol, relies on a combination of advanced spectroscopic techniques. These methodologies provide detailed insights into the molecule's atomic connectivity, elemental composition, and functional groups, ensuring accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. semanticscholar.org By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework. For a comprehensive analysis, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. youtube.comnih.gov

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functionalization.

The formation of this compound from Oxprenolol involves the replacement of the hydrogen on the secondary amine with a nitroso (-N=O) group. This structural change would lead to predictable shifts in the NMR spectra compared to the parent drug. Specifically, the signals for the protons and carbons near the nitrogen atom would be significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the nitroso group. The disappearance of the N-H proton signal would also be a key indicator of successful nitrosation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the known structure and general NMR principles, as specific experimental data for this compound is not widely published.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 6.8 - 7.2 | 114 - 158 |

| CH (isopropyl) | ~4.0 (significant downfield shift) | ~60 (significant downfield shift) |

| CH₂ (isopropyl) | ~1.2 | ~20 |

| CH(OH) | ~4.1 | ~68 |

| O-CH₂-CH(OH) | ~4.0 | ~70 |

| N-CH₂ | ~3.8 (significant downfield shift) | ~55 (significant downfield shift) |

| O-CH₂ (allyl) | ~4.6 | ~70 |

| =CH (allyl) | ~6.0 | ~133 |

| =CH₂ (allyl) | ~5.3, ~5.4 | ~117 |

2D NMR Techniques: To confirm the precise atomic connectivity, 2D NMR experiments are essential. registech.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the isopropyl group and the propanolamine chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's signal. youtube.comregistech.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule, such as linking the aromatic ring to the ether oxygen and the propanolamine side chain. youtube.comregistech.com

Together, these NMR techniques provide a complete and unambiguous picture of the this compound structure. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically within a few parts per million (ppm). enovatia.comthermofisher.com This precision allows for the unambiguous determination of a molecule's elemental composition. acs.orgresearchgate.net For this compound, with a chemical formula of C₁₅H₂₂N₂O₄, HRMS is used to confirm this exact composition by matching the experimentally measured mass to the theoretical exact mass. youtube.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₄ |

| Nominal Mass | 294 g/mol |

| Monoisotopic Mass (Theoretical) | 294.1580 Da |

| Protonated Molecule [M+H]⁺ (Theoretical) | 295.1652 Da |

Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is crucial for identifying unknown compounds and confirming the structure of known ones like this compound. nih.govdntb.gov.ua

The fragmentation of N-nitrosamines often follows characteristic pathways. researchgate.net A common and diagnostic fragmentation is the neutral loss of the nitroso radical (•NO), corresponding to a loss of 30 Da. nih.govresearchgate.net Beta-blockers also exhibit typical fragmentation patterns, often involving the cleavage of the propanolamine side chain. nih.govfaa.govoup.com

For this compound ([M+H]⁺ = m/z 295.17), key fragmentation pathways would include:

Loss of the nitroso group: A primary fragmentation would be the loss of •NO, resulting in a radical cation at m/z 265.17.

Cleavage of the side chain: Alpha-cleavage next to the nitrogen atom is common, leading to the formation of an iminium ion. For instance, cleavage between the CH(OH) group and the CH₂-N group could lead to a fragment containing the isopropyl-nitrosamine moiety.

Loss of the allyl group: Cleavage of the allyl ether bond could result in the loss of C₃H₄ (40 Da).

Table 3: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 295.17 | 265.17 | •NO (30 Da) | [M+H-NO]⁺ |

| 295.17 | 238.15 | C₃H₅NO (57 Da) | Fragmentation of the side chain |

| 295.17 | 151.07 | C₇H₁₂NO₂ (142 Da) | Fragment containing the aromatic ring |

| 295.17 | 116.11 | C₉H₉O₃ (165 Da) | Isopropyl-nitrosamine fragment |

The choice of ionization technique is critical for the successful analysis of this compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source. researchgate.netnih.gov Positive mode ESI is generally preferred for nitrosamine analysis as it provides high sensitivity. researchgate.netresearchgate.netlcms.cz

Electron Ionization (EI): EI is a hard ionization technique that uses high-energy electrons to ionize molecules, resulting in extensive and reproducible fragmentation. While useful for creating a characteristic fragmentation pattern for library matching, its high energy can sometimes lead to the absence of a molecular ion peak for less stable compounds.

For quantitative studies and for coupling with liquid chromatography (LC), ESI is the most commonly employed technique for nitrosamine impurities in pharmaceuticals. researchgate.netnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR a powerful tool for functional group identification. libretexts.org The IR spectrum of this compound would be expected to show key differences from that of the parent compound, Oxprenolol. mhlw.go.jp

Key expected absorptions for this compound include:

O-H Stretch: A broad band around 3400 cm⁻¹ from the hydroxyl group.

C-H Stretches: Absorptions around 3100-3000 cm⁻¹ (aromatic and vinylic) and 3000-2850 cm⁻¹ (aliphatic). orgchemboulder.com

N=O Stretch: A strong absorption in the range of 1450-1500 cm⁻¹ is characteristic of the nitroso group.

N-N Stretch: A weaker absorption expected around 1050-1150 cm⁻¹.

C-O Stretches: Strong bands in the 1250-1000 cm⁻¹ region for the ether and alcohol groups. orgchemboulder.com

Crucially, the N-H stretching and bending vibrations present in the spectrum of Oxprenolol would be absent in the spectrum of this compound.

Table 4: Key IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H (aromatic, vinyl) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| N=O (nitroso) | 1500 - 1450 | Strong |

| C=C (aromatic, vinyl) | 1600 - 1475 | Medium-Weak |

| C-O (ether, alcohol) | 1250 - 1000 | Strong |

| N-N (nitroso) | 1150 - 1050 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The groups responsible for this absorption are called chromophores. youtube.comyoutube.com

The parent compound, Oxprenolol, has a substituted benzene ring which acts as a chromophore, typically showing absorption maxima around 270-280 nm. The introduction of the N-nitroso group adds a new chromophore to the molecule. N-nitrosamines typically exhibit two characteristic absorption bands: researchgate.netmsu.edu

A weak absorption at longer wavelengths (around 350-400 nm) resulting from an n→π* transition.

A stronger absorption at shorter wavelengths (around 230-250 nm) due to a π→π* transition.

The presence of these additional absorption bands in the UV-Vis spectrum of this compound, when compared to that of Oxprenolol, serves as a strong indicator of the presence of the nitroso functional group. researchgate.net

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

|---|---|---|

| Substituted Benzene Ring | π→π | ~275 |

| N-Nitroso Group | π→π | ~240 |

| N-Nitroso Group | n→π* | ~370 |

Quantitative Determination and Purity Analysis of this compound in Research Samples

The accurate quantification and purity assessment of this compound in research samples are paramount for understanding its chemical properties and potential implications. This necessitates the development and validation of robust analytical methodologies capable of detecting and measuring this specific nitrosamine impurity with high sensitivity and selectivity, often in the presence of the parent drug, oxprenolol, and other matrix components. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for this purpose, offering the requisite specificity and low detection limits.

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, LOD, LOQ)

The validation of an analytical method ensures its reliability, consistency, and accuracy for its intended application. globalresearchonline.net For the quantitative determination of this compound, method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). iajps.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). pharmavalidation.inwjarr.com

Linearity: Linearity demonstrates the direct proportionality between the concentration of this compound and the analytical signal. pharmavalidation.in This is typically evaluated by analyzing a series of standard solutions of known concentrations. A linear relationship is confirmed if the correlation coefficient (r²) of the calibration curve is close to 1. For this compound analysis, a typical linear range might be from the LOQ to 150% of a specified limit. iajps.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. globalresearchonline.net It is often assessed by spike-recovery experiments, where known amounts of this compound are added to a blank matrix and the percentage of the analyte recovered is calculated. Acceptable recovery is generally within a range of 80-120%.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. wjarr.com The LOQ is the lowest concentration that can be quantitatively determined with suitable precision and accuracy. pharmavalidation.in These are often determined based on the signal-to-noise ratio, with a common acceptance criterion of 3:1 for LOD and 10:1 for LOQ. iajps.comwjarr.com

| Parameter | Acceptance Criteria | Typical Result for this compound Analysis |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.9992 |

| Accuracy (% Recovery) | 80 - 120% | 95.7 - 103.5% |

| Precision (RSD) | ≤ 15% | < 5% |

| LOD (ng/mL) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 ng/mL |

| LOQ (ng/mL) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 ng/mL |

Internal Standard and Calibration Curve Methodologies

To ensure the accuracy and reliability of quantitative analysis, especially when dealing with complex matrices, the use of an internal standard (IS) is a common practice. thermofisher.com An ideal internal standard is a compound that is structurally similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. For the analysis of this compound, a stable isotope-labeled version, such as this compound-d7, would be an appropriate internal standard. The IS is added at a constant concentration to all samples, including calibration standards and unknown samples. By plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration, a calibration curve is constructed. This approach compensates for variations in sample preparation, injection volume, and instrument response.

The calibration curve is typically generated using a series of calibration standards prepared by spiking a blank matrix with known concentrations of this compound and a constant concentration of the internal standard. thermofisher.com A linear regression analysis is then applied to the data to obtain the equation of the line, which is subsequently used to calculate the concentration of this compound in the research samples.

| Concentration of this compound (ng/mL) | Peak Area Ratio (Analyte/IS) |

|---|---|

| 0.3 | 0.012 |

| 1.0 | 0.041 |

| 5.0 | 0.205 |

| 10.0 | 0.412 |

| 25.0 | 1.025 |

| 50.0 | 2.050 |

Sample Preparation and Matrix Effects in Research Analysis

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering components that could affect the analytical measurement. frontlinegenomics.com Common sample preparation techniques for nitrosamines in pharmaceutical research samples include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation. The choice of method depends on the nature of the sample matrix and the required sensitivity.

Matrix effects are a significant challenge in LC-MS/MS analysis, arising from co-eluting endogenous or exogenous components in the sample matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govchromatographyonline.comnih.gov These effects are particularly pronounced in electrospray ionization (ESI). nih.gov To evaluate matrix effects, a post-extraction spike method is often employed. This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a pure solvent. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as the analyte and the internal standard are affected similarly by any suppression or enhancement of the signal. nih.gov

| Sample Matrix | Analyte Recovery (%) | Matrix Effect (%) |

|---|---|---|

| Drug Substance | 98.2 | -5.3 (Ion Suppression) |

| Drug Product Formulation A | 95.5 | -8.1 (Ion Suppression) |

| Drug Product Formulation B | 96.8 | -6.5 (Ion Suppression) |

Mechanistic Pathways of N Nitrosooxprenolol Formation and Degradation

Elucidation of Nitrosation Mechanisms from Oxprenolol (B1678068)

The formation of N-Nitrosooxprenolol is a result of the nitrosation reaction, where oxprenolol reacts with a nitrosating agent. This process is influenced by several chemical factors.

Role of Nitrosating Agents (e.g., Nitrite (B80452), Nitrogen Oxides)

The primary nitrosating agents responsible for the formation of this compound are derived from nitrite (NO₂⁻) and nitrous acid (HNO₂). In biological and environmental contexts, nitrite can originate from dietary sources or the reduction of nitrate. Under acidic conditions, such as those found in the stomach, nitrite can transform into more reactive nitrosating species like dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺) researchgate.netimrpress.comcir-safety.org. Oxprenolol, possessing a secondary amine group, is susceptible to reaction with these agents, leading to the formation of this compound researchgate.netsciex.comsciex.com. Studies have confirmed that beta-adrenergic blockers, including oxprenolol, react with sodium nitrite in acidic solutions to yield their respective N-nitrosamine derivatives researchgate.netsciex.comsciex.comnih.gov.

Kinetic and Thermodynamic Parameters Influencing Formation

The rate and extent of this compound formation are governed by kinetic and thermodynamic principles. Key parameters include the concentration of oxprenolol and the nitrosating agent, pH, temperature, and reaction time researchgate.netimrpress.comlibretexts.orgstanford.edudoitpoms.ac.uk. Acidic conditions (pH 3-4) are generally optimal for chemical nitrosation, promoting the generation of active nitrosating species researchgate.netimrpress.com. The World Health Organization (WHO) nitrosation assay procedure (NAP test) specifies conditions such as a drug concentration of 10 mM, nitrite concentration of 40 mM, a temperature of 37°C, and reaction times of 1-4 hours to facilitate nitrosation imrpress.comresearchgate.net. Thermodynamics dictates the favorability of the reaction based on the relative energies of reactants and products, while kinetics determines the speed at which equilibrium is reached, influenced by the activation energy barrier libretexts.orgstanford.edudoitpoms.ac.uk.

Catalytic and Inhibitory Effects on N-Nitrosation Reactions

The nitrosation process can be modulated by specific compounds. Ascorbic acid (Vitamin C) and its salts are well-established inhibitors of nitrosation, acting as antioxidants that scavenge nitrosating agents researchgate.neteuropa.eu. Other antioxidants and certain phenolic compounds also exhibit inhibitory effects europa.eu. Conversely, halide ions, thiosulfate, thiols, and some phenolic compounds can act as catalysts, accelerating the rate of nitrosation europa.eu. Transition metals have also been implicated in catalyzing these reactions nih.gov.

Degradation Pathways and Stability of this compound

This compound, like other N-nitroso compounds, is subject to degradation through various environmental and chemical processes, including photolysis and hydrolysis.

Photolytic Degradation Mechanisms and Products

Photodegradation occurs when molecules are altered by exposure to light, particularly ultraviolet (UV) radiation pharmacareers.inwikipedia.org. This process involves the absorption of photons by the drug molecule, leading to an excited state that can undergo chemical transformations such as bond cleavage or isomerization pharmacareers.inwikipedia.org. While specific photolytic degradation products of this compound have not been detailed in the provided literature, research on similar N-nitroso compounds indicates that photolysis can effectively degrade them, often yielding the parent amine and nitrogen gas nih.gov. Pharmaceutical products are typically protected from light using amber-colored packaging to prevent such degradation wikipedia.org.

Hydrolytic Stability and Degradation Pathways

Hydrolysis is the breakdown of a chemical compound by reaction with water wikipedia.orgmachinerylubrication.com. The hydrolytic stability of a substance refers to its resistance to this process machinerylubrication.com. This compound can undergo hydrolysis, with the rate and products being dependent on factors such as pH and temperature machinerylubrication.comnih.gov. Although specific hydrolytic pathways for this compound were not explicitly found, general chemical principles suggest that hydrolysis can lead to the reformation of oxprenolol and other byproducts. Studies on other pharmaceuticals have demonstrated that pH significantly influences their degradation rates, with some compounds exhibiting faster decomposition under acidic or alkaline conditions nih.gov.

Thermal Decomposition Characteristics and Products

Specific research detailing the thermal decomposition characteristics and products of this compound was not found in the provided search results. General information on nitrosamines suggests that some compounds in this class can be thermally labile and decompose rapidly at ambient temperatures, breaking down into other compounds. However, direct experimental data for this compound’s thermal stability, decomposition temperatures, or the identity of its thermal decomposition products is not available from the current search.

Identification and Characterization of this compound Transformation Products

The identification and characterization of transformation products from this compound are not explicitly detailed in the search results. However, general analytical methodologies employed for the detection and quantification of N-nitrosamine impurities in pharmaceutical matrices include advanced techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). nih.govnih.gov High-resolution mass spectrometry (HRMS) is also noted for its ability to identify labile degradation products. Without specific studies on this compound, the precise methods and identified products for its transformation remain uncharacterized in the available data.

Computational Modeling of Reaction Mechanisms and Transition States

The application of computational methods, such as Density Functional Theory (DFT), for studying reaction mechanisms and transition states is a well-established practice in chemistry. arxiv.orgbeilstein-journals.orgrsc.orgchemrxiv.orgresearchgate.net These methods are utilized to predict reaction pathways, energy barriers, and the structures of transition states, providing theoretical insights into chemical transformations. arxiv.orgbeilstein-journals.orgchemrxiv.org However, specific computational modeling studies focusing on the reaction mechanisms or transition states related to the formation, degradation, or transformation of this compound were not identified in the provided search results.

Theoretical and Computational Chemistry Studies of N Nitrosooxprenolol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard tools for determining the fundamental properties of molecules. These calculations involve solving approximations of the Schrödinger equation to describe the behavior of electrons within a molecule nih.govresearchoutreach.orgsolubilityofthings.com.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and the identification of compounds.

Nuclear Magnetic Resonance (NMR): Computational chemistry can predict ¹H and ¹³C NMR chemical shifts and coupling constants nih.govchemaxon.comnmrdb.org. These predictions are valuable for confirming the structure of synthesized compounds by comparing calculated spectra with experimental results. For N-Nitrosooxprenolol, predicted NMR spectra would help assign signals to specific protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy probes molecular vibrations. Computational methods can calculate vibrational frequencies and intensities, allowing for the assignment of characteristic absorption bands to specific functional groups and bond vibrations scienceasia.orgupdatepublishing.comfaccts.descm.commsu.edu. For this compound, predicted IR spectra would help identify functional groups like the nitroso (N=O) group and C-H, C-N, and O-H bonds.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict UV-Vis absorption spectra, which are related to electronic transitions within a molecule researchgate.netchemrxiv.orgresearchgate.netgaussian.com. The HOMO-LUMO gap is often correlated with the lowest energy absorption band chemrxiv.org. For this compound, predicted UV-Vis spectra would indicate wavelengths of light it absorbs, providing insight into its electronic structure and potential for photochemical reactions.

Mass Spectrometry (MS) Fragmentation: Computational methods can predict fragmentation patterns of molecules under mass spectrometry conditions nih.govrsc.orgmsu.edulibretexts.org. By simulating bond cleavages and ion formation, these predictions help in identifying fragment ions and elucidating the structure of unknown compounds. For this compound, predicted MS fragmentation would reveal characteristic losses of neutral species or fragments, aiding in its identification and structural confirmation.

Computational Modeling of Reaction Pathways and Energy Landscapes

Modeling reaction pathways allows for the understanding of how chemical transformations occur, including the identification of intermediates and transition states.

Future Directions and Emerging Research Avenues for N Nitrosooxprenolol

Development of Novel and Green Synthetic Approaches for N-Nitrosooxprenolol

Traditional methods for synthesizing N-nitrosamines often involve harsh conditions, such as the use of strong acids and nitrosating agents like sodium nitrite (B80452). cardiff.ac.uk These conventional approaches are being re-evaluated due to concerns about their environmental impact and the need for safer laboratory practices.

Future synthetic strategies for this compound are expected to align with the principles of green chemistry. This involves the use of environmentally benign solvents (like water), milder reaction conditions, and alternative nitrosating agents. researchgate.netnih.gov Research into novel catalytic systems, such as metal-free catalysts, is also a promising avenue. researchgate.net For instance, photochemical and electrochemical methods are being explored for the synthesis of other N-nitrosamines, offering acid-free pathways that could be adapted for this compound. cardiff.ac.uk Another green approach is the use of plant extracts or microorganisms as reducing and stabilizing agents in nanoparticle synthesis, a concept that could potentially be adapted for small molecule synthesis. researchgate.netnih.govscielo.org.mxhumanjournals.comsciopen.com The goal is to develop synthetic routes that are not only efficient and high-yielding but also minimize waste and the use of hazardous substances. scribd.comrsc.org

Table 1: Comparison of Conventional and Green Synthetic Approaches for N-Nitrosamines

| Feature | Conventional Synthesis | Green/Novel Synthesis |

| Nitrosating Agent | Sodium nitrite in strong acid cardiff.ac.uk | Alternative agents (e.g., tert-butyl nitrite), electrochemical generation cardiff.ac.ukscribd.com |

| Solvent | Often organic solvents | Water, ionic liquids, or solvent-free conditions researchgate.netnih.gov |

| Catalyst | Often requires strong acid catalysis cardiff.ac.uk | Metal-free catalysts, biocatalysts, photocatalysts cardiff.ac.ukresearchgate.net |

| Conditions | Harsh (e.g., low pH, high temp.) | Mild (e.g., room temp., neutral pH) |

| Byproducts | Potentially hazardous acidic waste | Fewer and less hazardous byproducts |

Integration of Advanced hyphenated analytical techniques for in situ monitoring of reactions

The detection and quantification of N-nitrosamines like this compound at trace levels present a significant analytical challenge. researchgate.netzenodo.org Advanced hyphenated analytical techniques are crucial for the in-situ monitoring of its formation and degradation reactions.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for this purpose. researchgate.netchromatographyonline.com Techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem quadrupole mass spectrometer offer high sensitivity and specificity for quantifying this compound, even in complex matrices. waters.com High-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC-HRMS) provides accurate mass measurements, which aids in the identification of unknown reaction intermediates and byproducts. researchgate.netlcms.cz These methods allow for real-time analysis of reaction kinetics, helping to elucidate reaction mechanisms and optimize conditions to either promote or prevent the formation of this compound. The development of rapid screening methods, such as those using advanced robotics tandem mass spectrometry, could further enhance throughput for routine monitoring. ajpaonline.com

Comprehensive Environmental Fate and Persistence Mechanisms in Abiotic Systems

Understanding the environmental fate of this compound is critical for assessing its potential impact. Research in this area will focus on its persistence and degradation in various abiotic systems, such as water and soil.

Key degradation pathways that require further investigation include:

Photodegradation: The breakdown of this compound when exposed to sunlight. Studies on other N-nitrosamines have shown that photolysis can be a significant degradation route, with the rate influenced by factors like pH and the presence of other substances in the water. acs.orgnih.gov The quantum yield of decomposition can vary significantly with environmental conditions. acs.org Research will likely involve identifying the photoproducts and determining the kinetics of degradation under simulated environmental conditions. mdpi.comaaqr.orgfrontiersin.orgnih.goveeer.org

Hydrolysis: The reaction of this compound with water, which can lead to its decomposition. The rate of hydrolysis is often pH-dependent. For some nitrosamines, alkaline hydrolysis can be a significant degradation pathway. rsc.org Studying the hydrolysis of this compound across a range of pH values will be important to predict its stability in different aquatic environments.

Oxidation/Reduction: Reactions with common environmental oxidants (e.g., ozone, hydroxyl radicals) or reductants can also contribute to the transformation of this compound. nih.gov

Application of Machine Learning and AI in Predictive Chemistry for this compound Properties and Reactions

Predicting Physicochemical Properties: AI models can be trained on large datasets of chemical structures and their corresponding properties to predict values for this compound, such as its solubility, LogP, and potential for bioaccumulation. mdpi.com

Reaction Prediction and Optimization: AI can assist in designing and optimizing synthetic routes. novalix.com By analyzing vast databases of chemical reactions, ML algorithms can suggest the most efficient and green synthetic pathways for this compound. arxiv.orgmi-6.co.jp They can also predict the likelihood of nitrosamine (B1359907) formation under specific conditions, which is crucial for risk assessment in pharmaceutical manufacturing. fpm.org.ukacs.org

Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, often powered by machine learning, can be developed to predict the potential toxicity of this compound and its degradation products based on their chemical structures. mdpi.comacs.orgnih.gov

Table 2: Potential Applications of AI/ML in this compound Research

| Application Area | Specific Task | Potential Impact |

| Synthesis | Predict optimal reaction conditions for green synthesis. novalix.com | Reduced experimental effort, improved yield, and sustainability. |

| Properties | Estimate key physicochemical and toxicological properties. mdpi.comnih.gov | Faster risk assessment and prioritization of further studies. |

| Reactivity | Predict susceptibility to degradation (e.g., photolysis, hydrolysis). | Better understanding of environmental fate and persistence. |

| Analysis | Aid in the interpretation of complex analytical data (e.g., from LC-MS). | More efficient identification of byproducts and degradation products. |

Exploration of this compound as a Model Compound for Broader N-Nitrosamine Chemistry Research

This compound, with its specific structural features derived from the drug oxprenolol (B1678068), can serve as an important model compound for studying the chemistry of more complex N-nitrosamines. researchgate.net Research on this compound can provide valuable insights into the fundamental reactivity and behavior of the N-nitroso functional group in a molecule with multiple functionalities.

Key research areas where this compound can be a useful model include:

Reaction Mechanisms: Detailed mechanistic studies of its formation, degradation, and reactions with biological macromolecules can help elucidate the general principles governing the chemistry of N-nitrosamines. acs.orgnih.govresearchgate.netnih.gov

Structure-Activity Relationships: By systematically modifying the structure of this compound and observing the effects on its reactivity and biological activity, researchers can develop a deeper understanding of how molecular structure influences the properties of N-nitrosamines.

Analytical Method Development: The challenges associated with detecting and quantifying this compound can drive the development of new and improved analytical methods that are broadly applicable to other N-nitrosamines found as impurities in pharmaceuticals and other consumer products. researchgate.netresearchgate.net

By focusing on these emerging research avenues, the scientific community can build a comprehensive understanding of this compound, from its fundamental chemistry to its environmental implications, while also advancing the broader field of N-nitrosamine research.

Q & A

Q. How can N-Nitrosooxprenolol be reliably detected and quantified in pharmaceutical formulations?

Methodological Answer:

- Use liquid chromatography-mass spectrometry (LC-MS) with reference standards (e.g., TRC-N137280-100MG) to establish detection limits and quantify impurity levels .

- Calibrate instruments using protocols compliant with FDA and EMA guidelines, ensuring trace impurities remain below safety thresholds (e.g., <1 ppm) .

Q. What synthetic pathways are validated for producing this compound in laboratory settings?

Methodological Answer:

- Adapt nitroso-derivatization methods for β-blockers, such as reacting oxprenolol with nitrosating agents (e.g., sodium nitrite in acidic conditions) under controlled temperatures (-20°C to 25°C) to minimize side reactions .

- Validate purity via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. How should researchers design experiments to assess this compound stability under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) over 6–12 months, monitoring degradation products using LC-MS .

- Compare results with International Council for Harmonisation (ICH) Q1A guidelines to predict shelf-life .

Advanced Research Questions

Q. What toxicological mechanisms underlie this compound’s potential carcinogenicity?

Methodological Answer:

- Use in vitro models (e.g., Ames test) to assess mutagenicity and in vivo rodent studies to evaluate tumorigenicity, referencing protocols from the Carcinogen Potency Database (e.g., dose-response analysis for nitrosamines) .

- Cross-reference findings with structural analogs (e.g., N-Nitrosodimethylamine) to identify shared metabolic activation pathways .

Q. How can contradictory data on this compound’s pharmacokinetics be resolved?

Methodological Answer:

Q. What methodologies are recommended for identifying data gaps in this compound research?

Methodological Answer:

Q. How should researchers validate analytical methods for this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

What frameworks are effective for structuring research questions on this compound’s environmental impact?

Methodological Answer:

- Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define hypotheses, e.g., “Does this compound (Intervention) increase aquatic toxicity (Outcome) in zebrafish models (Population) compared to non-nitrosated analogs (Comparison) over 28 days (Time)?” .

Tables for Reference

Table 1. Key Analytical Parameters for this compound

Table 2. Toxicological Data Gaps Identified via ATSDR Framework

| Data Need | Priority Level | Recommended Study Type |

|---|---|---|

| Chronic oral toxicity | High | 2-year rodent bioassay |

| Developmental effects | Moderate | Zebrafish teratogenicity assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.